molecular formula C19H23FN4O B11277955 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-propylpiperidine-4-carboxamide

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-propylpiperidine-4-carboxamide

Cat. No.: B11277955
M. Wt: 342.4 g/mol
InChI Key: GLJUFQVIECPHBX-UHFFFAOYSA-N
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Description

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-propylpiperidine-4-carboxamide is a compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties . The presence of the pyridazine ring in this compound makes it a valuable scaffold in medicinal chemistry.

Preparation Methods

The synthesis of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-propylpiperidine-4-carboxamide involves several steps. One common method includes the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with 3-chloropyridazine to yield 6-(4-fluorophenyl)pyridazin-3-amine. The final step involves the reaction of this intermediate with N-propylpiperidine-4-carboxylic acid chloride under appropriate conditions to form the desired compound .

Chemical Reactions Analysis

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-propylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-propylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its pharmacological properties, including anticancer and antihypertensive effects.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-propylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and subsequent physiological effects .

Comparison with Similar Compounds

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-propylpiperidine-4-carboxamide can be compared with other pyridazine derivatives such as:

    Zardaverine: An anti-platelet agent.

    Emorfazone: An anti-inflammatory agent.

    Pyridaben: A herbicide agent.

    Norflurazon: Another herbicide agent.

These compounds share the pyridazine core but differ in their substituents and specific pharmacological activities, highlighting the versatility and uniqueness of this compound .

Properties

Molecular Formula

C19H23FN4O

Molecular Weight

342.4 g/mol

IUPAC Name

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-propylpiperidine-4-carboxamide

InChI

InChI=1S/C19H23FN4O/c1-2-11-21-19(25)15-9-12-24(13-10-15)18-8-7-17(22-23-18)14-3-5-16(20)6-4-14/h3-8,15H,2,9-13H2,1H3,(H,21,25)

InChI Key

GLJUFQVIECPHBX-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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